

## A Theoretical and Computational Guide to the Reactivity of Methyl Sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational approaches used to understand the reactivity of **methyl sulfate**, a potent methylating agent. By leveraging computational chemistry, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and understand the factors governing the reactivity of this important chemical compound. This guide is intended for professionals in research, science, and drug development who are interested in the application of computational methods to study chemical reactivity.

# Introduction to Methyl Sulfate and Computational Chemistry

Methyl sulfate, and its more commonly known diester, dimethyl sulfate (DMS), are powerful methylating agents used in various chemical syntheses.[1][2] Their reactivity makes them valuable in organic chemistry, but also necessitates a thorough understanding of their reaction mechanisms and potential toxicity. Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), offers a powerful lens through which to examine the intricate details of these methylation reactions.[1][3] These theoretical calculations provide insights into transition states, reaction energetics, and structure-reactivity relationships that are often difficult to obtain through experimental means alone.[1][4]

#### **Theoretical Methodologies for Assessing Reactivity**



The study of **methyl sulfate** reactivity heavily relies on computational models to simulate reaction pathways and energy profiles.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for studying the electronic structure of molecules.[3] It is frequently employed to model the transition states and calculate the activation energies for methylation reactions involving **methyl sulfate**.[1] By approximating the exchange-correlation energy, DFT provides a balance between computational cost and accuracy. Common functionals used in such studies include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or 6-311++G(3df,2p) to accurately describe the electronic structure.[5][6][7]

Solvent Effects: The polarity of the solvent can significantly impact reaction rates and transition state geometries.[1][6] Computational models often incorporate solvent effects using either implicit models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation.[6][8]

#### **The SN2 Reaction Mechanism**

**Methyl sulfate** and di**methyl sulfate** are classic examples of agents that react via the bimolecular nucleophilic substitution (SN2) mechanism.[9][10] This is a single-step, concerted process where a nucleophile attacks the carbon atom, and the sulfate leaving group departs simultaneously.[11][12]

The key features of the SN2 reaction involving **methyl sulfate** are:

- Backside Attack: The nucleophile approaches the methyl carbon from the side opposite to the sulfate leaving group.[11]
- Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the departing sulfate group.[1]
- Inversion of Stereochemistry: If the carbon is chiral, the reaction results in an inversion of its stereochemical configuration.[11]

Caption: The SN2 reaction pathway for **methyl sulfate** methylation.



#### **Quantitative Reactivity Data**

Theoretical calculations, supported by experimental data, provide crucial quantitative measures of **methyl sulfate**'s reactivity. The hydrolysis of **methyl sulfate** is a key reaction that has been studied under various conditions.

**Table 1: Hydrolysis Rate Constants and Activation** 

Parameters for Monomethyl Sulfate

Condition	Temperatur e (°C)	Rate Constant (s <sup>-1</sup> )	ΔH‡ (kcal/mol)	TΔS‡ (kcal/mol)	Reference
1 M HCI	25 (extrapolated)	1.7 x 10 <sup>-8</sup>	24.6	-3.9	[1][13]
1 M KOH	25 (extrapolated)	8.3 x 10 <sup>-8</sup>	-	-	[1]
Neutral (uncatalyzed)	25 (extrapolated)	$2.0 \times 10^{-11}$ (t <sub>1</sub> / <sub>2</sub> ≈ 1,100 years)	-	-	[13]

# Table 2: Kinetic Rate Constants for Dimethyl Sulfate (DMS) and Monomethyl Sulfate (MMS) in Methanol at 65°C

Reaction	Rate Constant	Value	Reference
$H_2SO_4 + CH_3OH \rightarrow$ $MMS + H_2O$	kı (forward, 2nd order)	6.5 x 10 <sup>-5</sup> L/mol·s	[14]
MMS + CH <sub>3</sub> OH ⇌ DMS + H <sub>2</sub> O	-	-	[14][15]
DMS + CH₃OH → MMS + (CH₃)₂O	$k_{-1}$ (methanolysis)	-	[14][15]
DMS + $H_2O \rightarrow MMS + CH_3OH$	k-2 (hydrolysis)	-	[14]



#### **Factors Influencing Reactivity**

Computational studies help to systematically investigate the factors that modulate the reactivity of **methyl sulfate**.

- pH: The hydrolysis of **methyl sulfate** is catalyzed by both acids and alkalis.[1][13] In neutral water, the reaction is remarkably slow.[1]
- Nucleophile Strength: The rate of reaction with various nucleophiles is surprisingly
  insensitive to the basicity of the attacking nucleophile, as indicated by a low Brønsted βnuc
  value of -0.01.[13]
- Steric Effects: As with all SN2 reactions, steric hindrance at the electrophilic carbon or the nucleophile can significantly decrease the reaction rate.[8][12]
- Leaving Group Ability: The sulfate anion is an excellent leaving group, which contributes to the high reactivity of **methyl sulfate** as a methylating agent.

#### **Computational Protocols**

A typical computational workflow for investigating the reactivity of **methyl sulfate** involves several key steps. The following provides a generalized protocol based on methodologies cited in the literature.[4][6]

Protocol 1: DFT Calculation of a Reaction Energy Profile

- Geometry Optimization: The 3D structures of the reactants (**methyl sulfate** and nucleophile), the transition state, and the products are optimized to find their lowest energy conformations. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G\*).[6]
- Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. For reactants and products, all frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[4]

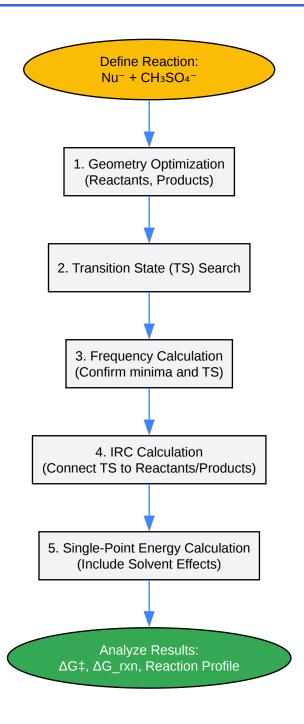






- Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the saddle point on the potential energy surface corresponding to the transition state.
- Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.[4]
- Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate reaction and activation energies. Solvent effects are typically included at this stage.[6]





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